Cas no 328259-17-2 (2-Chloro-N-cyclohexyl-5-nitrobenzamide)

2-Chloro-N-cyclohexyl-5-nitrobenzamide is a nitro-substituted benzamide derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a chloro group at the 2-position and a nitro group at the 5-position of the benzene ring, coupled with a cyclohexylamide moiety, which may influence its reactivity and binding properties. This compound is of interest due to its potential as an intermediate in the development of bioactive molecules, particularly in medicinal chemistry for targeting specific enzyme pathways. Its well-defined molecular framework allows for further functionalization, making it a versatile building block in synthetic chemistry. High purity and stability under standard conditions enhance its utility in laboratory settings.
2-Chloro-N-cyclohexyl-5-nitrobenzamide structure
328259-17-2 structure
Product Name:2-Chloro-N-cyclohexyl-5-nitrobenzamide
CAS No:328259-17-2
MF:C13H15ClN2O3
MW:282.722802400589
CID:3054620
PubChem ID:711421
Update Time:2025-06-11

2-Chloro-N-cyclohexyl-5-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-cyclohexyl-5-nitrobenzamide
    • MFCD00437195
    • H33883
    • N-cyclohexyl-2-chloro-5-nitrobenzamide
    • AKOS000153293
    • LS-07248
    • Oprea1_379783
    • STL260136
    • CHEMBL4755810
    • VYVQMUUABALKSF-UHFFFAOYSA-N
    • SCHEMBL7232811
    • 328259-17-2
    • ALBB-023176
    • benzamide, 2-chloro-N-cyclohexyl-5-nitro-
    • Inchi: 1S/C13H15ClN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,17)
    • InChI Key: VYVQMUUABALKSF-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1C(NC1CCCCC1)=O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 282.0771200Da
  • Monoisotopic Mass: 282.0771200Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 74.9Ų

2-Chloro-N-cyclohexyl-5-nitrobenzamide Pricemore >>

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Additional information on 2-Chloro-N-cyclohexyl-5-nitrobenzamide

Recent Advances in the Study of 2-Chloro-N-cyclohexyl-5-nitrobenzamide (CAS: 328259-17-2)

The compound 2-Chloro-N-cyclohexyl-5-nitrobenzamide (CAS: 328259-17-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its nitrobenzamide scaffold, has been investigated for its potential applications in drug discovery, particularly as a modulator of biological pathways. Recent studies have focused on its synthesis, structural optimization, and biological activity, shedding light on its promising therapeutic potential.

One of the key areas of research involves the exploration of 2-Chloro-N-cyclohexyl-5-nitrobenzamide as a potential inhibitor of specific enzymes or receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in targeting protein-protein interactions implicated in inflammatory diseases. The study utilized molecular docking and in vitro assays to validate its binding affinity and inhibitory effects, providing a foundation for further development.

Another notable advancement is the optimization of the synthetic route for 2-Chloro-N-cyclohexyl-5-nitrobenzamide. Researchers have developed more efficient and scalable methods to produce this compound, as detailed in a recent Organic Process Research & Development article. These improvements not only enhance yield and purity but also reduce environmental impact, aligning with the growing emphasis on sustainable chemistry in pharmaceutical manufacturing.

In addition to its synthetic and mechanistic studies, the compound has been evaluated for its pharmacokinetic properties. A 2024 preclinical study highlighted its favorable absorption and distribution profiles, suggesting potential for oral bioavailability. However, challenges such as metabolic stability and toxicity remain to be addressed in subsequent phases of research.

Overall, the latest findings underscore the versatility of 2-Chloro-N-cyclohexyl-5-nitrobenzamide as a scaffold for drug development. Future research directions may include structural derivatization to enhance selectivity and potency, as well as in vivo studies to assess therapeutic efficacy in disease models. The compound's unique chemical properties and biological activity make it a promising candidate for further investigation in the pharmaceutical industry.

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